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Compound of Interest

Compound Name:
3'-Chloro-2,2,2,4'-

tetrafluoroacetophenone

CAS No.: 845823-05-4

Cat. No.: B1302665

Get Quote

Systematic Name: 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone CAS Registry Number:

845823-05-4[1]

Executive Summary
This technical guide analyzes 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS

845823-05-4), often colloquially referred to as 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone.[1]

This compound is a critical fluorinated building block in the synthesis of agrochemicals

(specifically isoxazoline-class ectoparasiticides) and pharmaceutical candidates targeting

kinase pathways.

Its chemical value lies in the trifluoroacetyl group (

), which renders the carbonyl carbon highly electrophilic, facilitating rapid condensation
reactions to form heterocycles.[1] Concurrently, the 3-chloro-4-fluoro substitution pattern on the
aromatic ring offers a unique steric and electronic profile, often used to modulate metabolic
stability (blocking P450 oxidation sites) and lipophilicity in drug design.[1]
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
The nomenclature "tetrafluoro" can be misleading; it refers to the sum of the three fluorine

atoms on the acetyl group and the single fluorine atom on the phenyl ring.[1]

Datasheet[1]
Property Specification

CAS Number 845823-05-4

IUPAC Name
1-(3-Chloro-4-fluorophenyl)-2,2,2-

trifluoroethanone

Molecular Formula

Molecular Weight 226.56 g/mol

Appearance
Colorless to pale yellow liquid (or low-melting

solid)

Boiling Point ~180–185 °C (predicted at 760 mmHg)

Density ~1.4–1.5 g/cm³

Refractive Index ~1.45–1.49

Solubility
Soluble in DCM, THF, Ethyl Acetate;

Hydrolytically unstable in basic aqueous media

Structural Reactivity Logic
The

Effect: The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the
carbonyl bond, making the carbonyl carbon significantly more electrophilic than in non-
fluorinated acetophenones.[1] This allows for facile nucleophilic attacks, often forming stable
hydrates or hemiacetals in the presence of water or alcohols.[1]
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Aromatic Deactivation: The 3-Cl, 4-F substitution pattern deactivates the ring toward

electrophilic aromatic substitution (

) but activates the 4-position fluorine toward Nucleophilic Aromatic Substitution (

) under forcing conditions, allowing for late-stage diversification.[1]

Synthetic Routes & Mechanistic Insight
While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues due to the

directing conflicts of the Chloro and Fluoro substituents.[1] The Organometallic Exchange

Route is the industry standard for high-purity synthesis, ensuring the acetyl group is installed

exactly at position 1 relative to the halogens.[1]

Preferred Protocol: Magnesium-Halogen Exchange
(Turbo Grignard)[1]
This method utilizes the commercially available precursor 4-Bromo-2-chlorofluorobenzene.[1]

Mechanism:

Exchange: Isopropylmagnesium chloride (

) performs a halogen-metal exchange selectively at the Bromo position (weakest C-X bond),
generating the aryl Grignard species.[1]

Acylation: The aryl Grignard attacks an electrophilic trifluoroacetyl source (e.g., Ethyl

Trifluoroacetate or Trifluoroacetic Anhydride).[1]

Experimental Workflow (Step-by-Step)
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.[1]

Reagent Loading: Charge with 4-Bromo-2-chlorofluorobenzene (1.0 eq) and anhydrous THF

(5-10 volumes). Cool to -20°C.

Grignard Formation: Dropwise add

(Turbo Grignard) (1.1 eq) over 30 minutes. Maintain internal temperature < -10°C.
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Why: The LiCl complex breaks Grignard aggregates, increasing the rate of exchange at

lower temperatures, preventing benzyne formation or scrambling.[1]

Acylation: Cool the solution to -40°C. Add Ethyl Trifluoroacetate (1.2 eq) rapidly.

Why: Rapid addition prevents the formed ketone from reacting with the remaining

Grignard reagent (which would form the tertiary alcohol). The

group stabilizes the tetrahedral intermediate (Weinreb-like stability), preventing over-
addition until quench.[1]

Quench: Pour the reaction mixture into cold 1M HCl/Ice.

Workup: Extract with MTBE. Wash organic layer with brine.[1] Dry over

.[1]

Purification: Vacuum distillation is preferred over column chromatography due to the volatility

and potential hydration of the ketone on silica.

Synthesis Pathway Diagram[1]

4-Bromo-2-chlorofluorobenzene
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Reagent:
iPrMgCl·LiCl
(THF, -20°C)

Ethyl Trifluoroacetate

Electrophile
Addition

Click to download full resolution via product page

Figure 1: Organometallic synthesis route via Turbo Grignard exchange, ensuring regioselective

installation of the trifluoroacetyl group.

Pharmaceutical Applications & Reactivity[1][8]
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The primary utility of CAS 845823-05-4 is as a "linchpin" intermediate for constructing

trifluoromethylated heterocycles.[1]

Isoxazoline Formation (Antiparasitic Class)
This molecule is a direct analog of the key intermediate used for Sarolaner and Fluralaner

(veterinary ectoparasiticides).

Reaction: Condensation with hydroxylamine followed by chlorination and cyclization with a

styrene derivative.

Significance: The

group is essential for the potency of the GABA-gated chloride channel inhibition exhibited by
this drug class.[1]

Kinase Inhibitor Synthesis (Condensation)
The highly electrophilic carbonyl allows for Claisen-Schmidt condensations or cyclizations with

hydrazines to form pyrazoles.[1]

Protocol: Pyrazole Ring Formation

Reactants: CAS 845823-05-4 (1 eq) + Aryl Hydrazine (1 eq).[1]

Conditions: Ethanol, reflux, catalytic Acetic Acid.[1]

Outcome: Formation of 1-aryl-3-(3-chloro-4-fluorophenyl)-5-trifluoromethyl-pyrazole

(regioselectivity is driven by the steric bulk of

vs Aryl group).[1]

Reactivity Flowchart
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3'-Chloro-2,2,2,4'-tetrafluoroacetophenone
(Highly Electrophilic Ketone)

Reaction: Hydroxylamine HCl Reaction: Hydrazine / Ethanol Reaction: Reduction (NaBH4)
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Figure 2: Divergent synthetic utility of the core scaffold in medicinal chemistry.[1]

Handling, Stability, and Safety (EHS)
Signal Word:WARNING

Hazard Identification
H315: Causes skin irritation.[2][3]

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[3]

Special Note: Fluorinated ketones can form hydrates upon exposure to atmospheric

moisture. This does not degrade the compound chemically but changes the physical state

(liquid to solid) and stoichiometry.

Storage Protocol
Atmosphere: Store under Argon or Nitrogen.

Container: Teflon-lined caps are recommended; avoid long-term storage in ground glass

joints without grease, as fluorinated compounds can seize joints.[1]
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Temperature: 2-8°C (Refrigerate) to minimize volatility and hydrolysis rates.

Self-Validating Purity Check
Before using this reagent in a critical step, perform a

.[1]

Pure Ketone: Singlet around -71 to -72 ppm (

).[1]

Hydrate (Impurity): Shifted singlet (usually upfield by ~3-5 ppm) due to the loss of the

carbonyl anisotropy.

Correction: If hydrate is present, reflux in Toluene with a Dean-Stark trap to dehydrate back

to the ketone.[1]
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Commercial Availability & CAS Verification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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